AChE Spontaneous Reactivation Kinetics: N-Methyl-methamidophos vs. Methamidophos
The N-methyl modification on methamidophos significantly reduces the rate of spontaneous reactivation of the inhibited acetylcholinesterase (AChE) enzyme. In a comparative study using electric eel AChE, the half-life for spontaneous reactivation of the methamidophos-inhibited enzyme was 3.7 hours at pH 7.5 and 25°C [1]. The same study, upon comparing the reactivation of AChE inhibited by methamidophos with that inhibited by its N-methyl analogue, noted a decrease in the rate of spontaneous reactivation with increasing alkylation of the P-NH2 group [1].
| Evidence Dimension | Spontaneous AChE Reactivation Half-Life (t1/2) |
|---|---|
| Target Compound Data | Decreased reactivation rate compared to methamidophos (exact t1/2 for N-methyl-methamidophos not directly reported; class-level inference from N-alkylation trend) |
| Comparator Or Baseline | Methamidophos: t1/2 = 3.7 hours |
| Quantified Difference | N-alkylation (methyl substitution) decreases spontaneous reactivation rate; exact fold-change not specified. |
| Conditions | Electric eel acetylcholinesterase (AChE), pH 7.5, 25°C |
Why This Matters
The decreased reactivation rate implies a more persistent enzyme adduct, which is critical for understanding the toxicokinetics and potential for cumulative toxicity in exposure assessments and antidote development.
- [1] de Jong LPA, Wolring GZ, Benschop HP. Reactivation of acetylcholinesterase inhibited by methamidophos and analogous (di)methylphosphoramidates. Arch Toxicol. 1982;49(2):175-183. View Source
